(5-Bromo-3,4-dihydroisoquinolin-2(1H)-yl)(tetrahydro-2H-pyran-4-yl)methanone
Description
The compound "(5-Bromo-3,4-dihydroisoquinolin-2(1H)-yl)(tetrahydro-2H-pyran-4-yl)methanone" features a methanone bridge linking two heterocyclic moieties: a 5-bromo-3,4-dihydroisoquinoline and a tetrahydro-2H-pyran-4-yl group. Key structural attributes include:
- Tetrahydro-2H-pyran-4-yl group: A six-membered oxygen-containing ring that improves solubility and metabolic stability compared to purely aromatic systems .
This combination suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where bromine and heterocycles play critical roles.
Properties
IUPAC Name |
(5-bromo-3,4-dihydro-1H-isoquinolin-2-yl)-(oxan-4-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrNO2/c16-14-3-1-2-12-10-17(7-4-13(12)14)15(18)11-5-8-19-9-6-11/h1-3,11H,4-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTGDDOKKNKTZDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(=O)N2CCC3=C(C2)C=CC=C3Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-3,4-dihydroisoquinolin-2(1H)-yl)(tetrahydro-2H-pyran-4-yl)methanone typically involves multi-step organic reactions. One common route includes:
Formation of Isoquinoline Derivative: This involves the reduction of isoquinoline to form the 3,4-dihydroisoquinoline derivative.
Coupling Reaction: The coupling of the brominated isoquinoline with a tetrahydropyran derivative to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:
Catalysis: Using catalysts to improve reaction efficiency.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isoquinoline moiety.
Reduction: Reduction reactions can occur, especially at the carbonyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of quinoline derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted isoquinoline derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential in treating various diseases due to its unique structure and biological activity.
Anticancer Activity:
Research indicates that (5-Bromo-3,4-dihydroisoquinolin-2(1H)-yl)(tetrahydro-2H-pyran-4-yl)methanone exhibits significant anticancer properties. It has been shown to inhibit the proliferation of cancer cell lines, including breast and lung cancers. The mechanism involves apoptosis induction through modulation of signaling pathways related to cell survival and death.
Case Study:
In vitro studies demonstrated that treatment with this compound led to a dose-dependent reduction in cell viability in human breast cancer cell lines, linked to caspase activation and mitochondrial disruption.
Antimicrobial Properties
This compound has shown promising antimicrobial activity against various bacterial strains.
Research Findings:
In vitro tests revealed effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration values comparable to standard antibiotics.
Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokine production.
Mechanism of Action:
The anti-inflammatory effects are likely mediated through the inhibition of nuclear factor kappa B (NF-kB) signaling pathways, crucial in regulating inflammatory responses.
Mechanism of Action
The mechanism by which (5-Bromo-3,4-dihydroisoquinolin-2(1H)-yl)(tetrahydro-2H-pyran-4-yl)methanone exerts its effects involves interaction with molecular targets such as enzymes or receptors. The brominated isoquinoline moiety may interact with active sites, while the tetrahydropyran ring can influence the compound’s overall conformation and binding affinity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Features of Target Compound and Analogs
Key Observations :
Bromination Position and Reactivity: The target compound’s bromine at the 5-position of dihydroisoquinoline contrasts with 4-bromophenyl in pyrazole derivatives (). The latter may enhance π-π stacking in aromatic systems, while bromine on dihydroisoquinoline could disrupt planar geometry, affecting binding pocket interactions . In 5-Bromo-3-methyl-2(5H)-furanone (), bromination via NBS/AIBN achieves 90% yield, suggesting simpler bromination of small heterocycles compared to multi-step syntheses for dihydroisoquinoline derivatives (e.g., 48.9% yield in ) .
Tetrahydro-2H-pyran Substituent :
- The tetrahydro-pyran group in the target compound and ’s benzamide derivative improves hydrophilicity compared to 4-fluorophenyl in pyrazole analogs (), which may increase metabolic stability .
Synthetic Complexity :
Biological Activity
The compound (5-Bromo-3,4-dihydroisoquinolin-2(1H)-yl)(tetrahydro-2H-pyran-4-yl)methanone is a complex organic molecule that combines a brominated isoquinoline structure with a tetrahydropyran moiety. This unique structure suggests potential biological activities, making it a subject of interest in pharmacological research.
Chemical Structure and Properties
- Molecular Formula : C13H14BrN1O2
- Molecular Weight : 280.16 g/mol
- CAS Number : 2566169-94-4
The presence of the bromine atom at the 5-position of the isoquinoline ring and the carbonyl group enhances the compound's reactivity and potential biological interactions.
The biological activity of this compound is believed to arise from its ability to interact with various molecular targets, including enzymes and receptors. The brominated isoquinoline moiety may bind to active sites on proteins, while the tetrahydropyran ring could influence the compound's conformation and binding affinity.
Anticancer Activity
Research indicates that derivatives of isoquinoline structures possess significant anticancer properties. For example, studies have shown that compounds similar to this compound can inhibit tumor growth in various cancer cell lines by inducing apoptosis or disrupting cell cycle progression .
Antimicrobial Properties
Compounds containing isoquinoline structures have also demonstrated antimicrobial activities against a range of pathogens. The mechanism often involves disruption of bacterial cell membranes or inhibition of key metabolic pathways.
Neuroprotective Effects
Preliminary studies suggest that isoquinoline derivatives may offer neuroprotective benefits, potentially through modulation of neurotransmitter systems or reduction of oxidative stress in neuronal cells .
Case Studies
- In Vitro Studies : A study investigating the effects of various isoquinoline derivatives on human cancer cell lines reported that compounds with similar structures exhibited IC50 values in the low micromolar range, indicating potent antiproliferative effects .
- Animal Models : In vivo studies using murine models have shown that administration of isoquinoline derivatives can significantly reduce tumor size and improve survival rates compared to control groups .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| (5-Bromoisoquinolin-2-yl)(tetrahydro-2H-pyran-4-yl)methanone | Structure | Moderate anticancer activity |
| (5-Bromo-3,4-dihydroisoquinolin-2(1H)-yl)(cyclobutyl)methanone | Structure | Antimicrobial properties |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
